molecular formula C57H76IN3O22S4 B1139423 N-Acetyl-Calicheamicin CAS No. 108212-76-6

N-Acetyl-Calicheamicin

Cat. No. B1139423
M. Wt: 1410.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Acetyl-Calicheamicin and its derivatives involves complex chemical processes that contribute to its potent antitumor activity. One study focused on the preparation of monoclonal antibody conjugates of calicheamicins, demonstrating the potential for targeted delivery of these powerful agents. The synthesis includes linking the hydrazide prepared from gamma 1I, the most potent calicheamicin derivative, to antibodies targeting tumor cells, thereby retaining the cytotoxic activity towards antigen-positive tumor cells (Hinman et al., 1993). Another study highlighted the synthesis of the bicyclo[7.3.1]enediyne core structure, fundamental to the antitumor activity of calicheamicins, using η2 dicobalt hexacarbonyl complexes (Magnus et al., 1992).

Molecular Structure Analysis

Calicheamicin gamma 1I, a representative of the N-Acetyl-Calicheamicin, interacts with DNA in the minor groove, leading to site-specific double-stranded cleavage. This interaction is proposed to be due to the unique fit of the drug with DNA, followed by the generation of a nondiffusible diradical species that initiates oxidative strand scission (Zein et al., 1988).

Chemical Reactions and Properties

The antitumor activity of N-Acetyl-Calicheamicin is primarily attributed to its ability to cause site-specific DNA cleavage. The mechanism involves the interaction of the calicheamicin molecule with DNA, where it binds to the minor groove and induces double-strand breaks through a unique molecular recognition process that is essential for its cytotoxicity (Zein et al., 1989).

Physical Properties Analysis

The solution structure of the calicheamicin gamma 1I-DNA complex provides insights into the sequence specificity of binding and cleavage by this antibiotic. Calicheamicin binds to the DNA minor groove, positioning the enediyne ring to abstract hydrogen atoms from partner strands, leading to double-strand cleavage. This interaction is facilitated by hydrophobic and hydrogen-bonding interactions, highlighting the precise molecular fit between the antibiotic and its DNA target (Kumar et al., 1997).

Chemical Properties Analysis

The chemical properties of N-Acetyl-Calicheamicin, such as its reactivity and stability, are closely related to its molecular structure and the presence of the enediyne core, which is crucial for its ability to cleave DNA. The structure-activity relationship (SAR) studies have shown that modifications to the calicheamicin molecule, especially those affecting the sugar moiety and the enediyne core, significantly impact its DNA-binding affinity and cleavage specificity, demonstrating the importance of the intact molecular structure for its biological activity.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Leukemias .

Summary of the Application

N-Acetyl-Calicheamicin is used in the creation of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for leukemias . Two such ADCs have been approved in the United States: Mylotarg (gemtuzumab ozogamicin) targeting CD33 for acute myeloid leukemia and Besponsa (inotuzumab ozogamicin) targeting CD22 for acute lymphocytic leukemia .

Methods of Application

The ADCs are created by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Results or Outcomes

These calicheamicin ADCs are highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Application in Small Cell Lung Cancer Treatment

Specific Scientific Field

This application is also in the field of Oncology , specifically the treatment of Small Cell Lung Cancer (SCLC) .

Summary of the Application

ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC has been developed for the treatment of SCLC .

Methods of Application

The ADC is engineered to lack the acid-labile hydrazone linker that leads to systemic release of a toxic catabolite . It targets seizure-related homolog 6 (SEZ6), a surface-expressed SCLC target with broad expression in SCLC and minimal normal tissue expression .

Results or Outcomes

When conjugated to the calicheamicin linker drug, it drives potent tumor regression in vitro and in vivo . These preclinical data suggest that ABBV-011 may provide a novel treatment for patients with SCLC .

Application in HER2+ Breast Cancer Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of HER2+ Breast Cancer .

Summary of the Application

N-Acetyl-Calicheamicin is used in the creation of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for HER2+ breast cancer .

Methods of Application

The ADCs are created by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Results or Outcomes

These calicheamicin ADCs are highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Application in Non-Hodgkin Lymphoma Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Non-Hodgkin Lymphoma .

Summary of the Application

N-Acetyl-Calicheamicin is used in the creation of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for Non-Hodgkin Lymphoma .

Methods of Application

The ADCs are created by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Results or Outcomes

These calicheamicin ADCs are highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Application in Acute Lymphocytic Leukemia Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Acute Lymphocytic Leukemia (ALL) .

Summary of the Application

N-Acetyl-Calicheamicin is used in the creation of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for ALL . One such ADC is Besponsa (inotuzumab ozogamicin) which targets CD22 .

Methods of Application

The ADC is created by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Results or Outcomes

These calicheamicin ADCs are highly efficacious in mouse models of hematologic malignancies (CD22 + non-Hodgkin lymphoma) . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Application in Acute Myeloid Leukemia Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

N-Acetyl-Calicheamicin is used in the creation of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for AML . One such ADC is Mylotarg (gemtuzumab ozogamicin) which targets CD33 .

Methods of Application

The ADC is created by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Results or Outcomes

These calicheamicin ADCs are highly efficacious in mouse models of hematologic malignancies . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Safety And Hazards

N-Acetyl-Calicheamicin is highly toxic and can cause fatal if swallowed or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . It is suspected of causing cancer . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Future Directions

The development of N-Acetyl-Calicheamicin ADCs is a promising area of research. Applying novel linker chemistry with site-specific conjugation affords an improved, next-generation calicheamicin ADC . These ADCs are highly efficacious in mouse models of both solid tumor and hematologic malignancies . Preclinical data suggest that ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), may provide a novel treatment for patients with SCLC and a rationale for ongoing phase I studies .

properties

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDOZYZAJKUVRZ-IOCYQWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76IN3O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-Calicheamicin

CAS RN

108212-76-6
Record name Carbamic acid, [(1R, 4Z, 8S, 13E)-8-[[2-O-[4-(acethylethylamino)-2,4-dideoxy-3-O-methyl- α-L-threo-pentopyranosyl]-4,6-dideoxy-4-[[[2,6-dideoxy-4-S-[4-[(6-deoxy-3-O-methyl- α -L-mannopyranosyl)oxy]-3-iodo-5,6-dimethoxy-2-methylbenzoyl]-4-thio-β-D-ribo-hexopyranosyl]-oxy]-amino]- β -D-glucopyranosyl]oxy]-1-hydroxy-13-[2-(methyltrithio)ethylidene [7. ]-11-oxobicyclo 3.1] trideca-4,9-diene-2,6-diyn-10-yl]-,methylester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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